Triphenyl[(pyridazin-3-yl)methyl]phosphanium chloride
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Overview
Description
Triphenyl[(pyridazin-3-yl)methyl]phosphanium chloride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonium ion bonded to a pyridazinyl group and three phenyl groups
Preparation Methods
The synthesis of triphenyl[(pyridazin-3-yl)methyl]phosphanium chloride typically involves the reaction of triphenylphosphine with a pyridazinylmethyl halide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general synthetic route can be summarized as follows:
Reaction of Triphenylphosphine with Pyridazinylmethyl Halide:
Chemical Reactions Analysis
Triphenyl[(pyridazin-3-yl)methyl]phosphanium chloride undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized to form the corresponding phosphine oxide.
Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Conditions: The reaction is typically carried out in an organic solvent at room temperature.
Products: The major product is the phosphine oxide derivative.
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Substitution Reactions: : The compound can undergo nucleophilic substitution reactions at the pyridazinyl group.
Reagents: Nucleophiles such as amines or thiols.
Conditions: The reaction is typically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Products: The major products are the substituted pyridazinyl derivatives.
Scientific Research Applications
Triphenyl[(pyridazin-3-yl)methyl]phosphanium chloride has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. The compound’s ability to form stable complexes with transition metals makes it useful in various catalytic processes.
Biology: The compound has potential applications in biological research due to its ability to interact with biomolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent
Industry: The compound can be used in the synthesis of advanced materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of triphenyl[(pyridazin-3-yl)methyl]phosphanium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphonium ion can form strong interactions with negatively charged sites on proteins and other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Triphenyl[(pyridazin-3-yl)methyl]phosphanium chloride can be compared with other similar compounds, such as:
Triphenylphosphine: A common organophosphorus compound used as a ligand in coordination chemistry and catalysis. Unlike this compound, it does not contain a pyridazinyl group.
Triphenylphosphine Oxide: The oxidized form of triphenylphosphine, used as a reagent in organic synthesis. It lacks the pyridazinyl group present in this compound.
Pyridazinylmethyl Derivatives: Compounds containing the pyridazinylmethyl group, used in various chemical and biological applications. These compounds may or may not contain a phosphonium ion.
Properties
CAS No. |
91438-79-8 |
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Molecular Formula |
C23H20ClN2P |
Molecular Weight |
390.8 g/mol |
IUPAC Name |
triphenyl(pyridazin-3-ylmethyl)phosphanium;chloride |
InChI |
InChI=1S/C23H20N2P.ClH/c1-4-12-21(13-5-1)26(22-14-6-2-7-15-22,23-16-8-3-9-17-23)19-20-11-10-18-24-25-20;/h1-18H,19H2;1H/q+1;/p-1 |
InChI Key |
WSDFMWMOPWXVAO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=NN=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
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